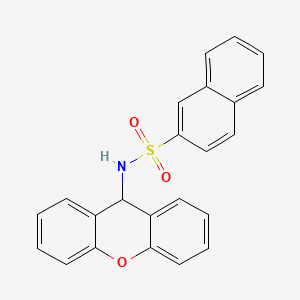

N-(9H-XANTHEN-9-YL)-2-NAPHTHALENESULFONAMIDE

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(9H-xanthen-9-yl)naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO3S/c25-28(26,18-14-13-16-7-1-2-8-17(16)15-18)24-23-19-9-3-5-11-21(19)27-22-12-6-4-10-20(22)23/h1-15,23-24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPMCHMCJZTEDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3C4=CC=CC=C4OC5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for N 9h Xanthen 9 Yl 2 Naphthalenesulfonamide

Historical Development of Synthetic Approaches to Sulfonamide and Xanthene Hybrid Structures

The synthetic foundations for constructing sulfonamide and xanthene hybrid structures are rooted in the independent development of synthetic methods for each constituent moiety. The advent of sulfonamides as the first effective antibacterial drugs in the 1930s spurred extensive research into their synthesis. researchgate.netresearchgate.net The most fundamental and enduring method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with an amine. nih.govnih.govnih.gov

The synthesis of xanthenes has a similarly rich history, dating back to 1871 with von Baeyer's synthesis of fluorescein. amazonaws.comresearchgate.netbritannica.com Xanthene derivatives have been widely explored for their applications as dyes and fluorescent materials. ijrpc.comwikipedia.org Common synthetic approaches to the xanthene core involve the condensation of phenols with aldehydes or related precursors. amazonaws.comijrpc.com

The deliberate combination of sulfonamide and xanthene functionalities into a single molecule is a more contemporary endeavor. Early work on N-substituted sulfonamides typically involved simpler alkyl or aryl groups. pharmacy180.com The introduction of the sterically bulky 9H-xanthen-9-yl group presented a synthetic challenge, primarily in forming the N-C bond between the sulfonamide nitrogen and the C9 position of the xanthene ring. Initial strategies likely relied on the N-alkylation of a sulfonamide with a reactive xanthyl species, such as a 9-haloxanthene, under basic conditions. However, such methods can be inefficient. More recent and refined approaches have focused on developing milder and more efficient coupling conditions to improve yields and substrate scope, thereby enabling the synthesis of complex hybrids like N-(9H-XANTHEN-9-YL)-2-NAPHTHALENESULFONAMIDE. rsc.org The development of sulfonyl or sulfonamide hybrids continues to be an active area of research for potential therapeutic agents. nih.gov

Detailed Synthesis of this compound

The synthesis of this compound is most commonly achieved through a condensation reaction between 2-naphthalenesulfonamide and a suitable 9-substituted xanthene precursor, typically 9H-xanthen-9-ol (xanthydrol).

The successful synthesis of the target compound relies on the efficient preparation of its key precursors.

2-Naphthalenesulfonamide : This precursor is readily accessible from naphthalene (B1677914). The synthesis begins with the sulfonation of naphthalene. The reaction temperature is a critical parameter, with higher temperatures (around 160-165 °C) favoring the formation of the thermodynamically more stable 2-naphthalenesulfonic acid. chemicalbook.comsciencemadness.orgyoutube.com This sulfonic acid is then converted to 2-naphthalenesulfonyl chloride, typically using a chlorinating agent like thionyl chloride or phosphorus pentachloride. Finally, treatment of the sulfonyl chloride with ammonia (B1221849) affords 2-naphthalenesulfonamide. nih.gov

9H-Xanthen-9-ol (Xanthydrol) : This precursor can be prepared by the reduction of xanthone (B1684191). chemsynthesis.comchemicalbook.com A common laboratory method involves the reduction of xanthone using sodium amalgam in ethanol (B145695). chemicalbook.com Xanthone itself can be synthesized through the intramolecular cyclization of 2-phenoxybenzoic acid. nih.gov 9H-Xanthen-9-ol is a commercially available reagent as well. chemicalbook.comguidechem.com

The condensation of 2-naphthalenesulfonamide with 9H-xanthen-9-ol is an acid-catalyzed reaction. Glacial acetic acid is often used as both the solvent and the catalyst, providing good yields of the desired product upon heating. The reaction proceeds via the in situ formation of a stabilized xanthyl carbocation, which is then attacked by the nucleophilic nitrogen of the sulfonamide.

| Parameter | Typical Condition | Rationale |

| Reactants | 2-Naphthalenesulfonamide, 9H-Xanthen-9-ol | Key building blocks |

| Catalyst/Solvent | Glacial Acetic Acid | Promotes formation of the xanthyl carbocation |

| Temperature | Reflux | Increases reaction rate and drives the reaction to completion |

| Reaction Time | Varies (monitored by TLC) | Ensures completion of the reaction |

Upon completion of the reaction, the crude product is typically isolated by pouring the reaction mixture into water, which causes the product to precipitate. The solid product can then be collected by filtration. For purification, recrystallization from a suitable solvent, such as ethanol or aqueous ethanol, is often effective. researchgate.net For obtaining highly pure material, column chromatography on silica (B1680970) gel can be employed, using a solvent system such as a mixture of hexanes and ethyl acetate. nottingham.ac.uk The purity and identity of the final product are confirmed using standard analytical techniques like NMR spectroscopy and mass spectrometry.

Synthetic Modifications and Analog Development of this compound

The modular nature of the synthesis of this compound allows for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Structural diversity can be introduced by modifying either the naphthalenesulfonamide portion or the xanthene moiety.

Modification of the Sulfonamide Moiety : A wide array of substituted aromatic and aliphatic sulfonyl chlorides can be used in place of 2-naphthalenesulfonyl chloride to generate a library of sulfonamides. These can then be condensed with 9H-xanthen-9-ol to produce a range of N-(9H-xanthen-9-yl)sulfonamides. For example, various substituted benzenesulfonyl chlorides can be reacted with amino-functionalized xanthenes to yield corresponding sulfonamides. nih.govnih.gov

Modification of the Xanthene Moiety : Substituted xanthene precursors can be synthesized and utilized in the condensation reaction. For instance, substituted benzaldehydes can be reacted with dimedone to create functionalized xanthene derivatives. nih.govareeo.ac.ir These can then be converted to the corresponding 9-hydroxyxanthenes and subsequently coupled with 2-naphthalenesulfonamide.

Combinatorial Approach : A powerful strategy for generating a large library of analogs involves a combinatorial approach. A matrix of diverse sulfonamides can be reacted with a matrix of substituted 9H-xanthen-9-ols, allowing for the rapid synthesis of a large number of structurally related compounds. This approach is invaluable for systematically exploring the chemical space around the parent compound and for optimizing its biological properties.

| Modification Site | Synthetic Strategy | Potential Analogs |

| Naphthalene Ring | Use of substituted naphthalenesulfonyl chlorides | Analogs with substituents such as methoxy, nitro, or halo groups on the naphthalene ring |

| Sulfonamide Moiety | Use of different aryl or alkyl sulfonyl chlorides | N-(9H-Xanthen-9-yl)benzenesulfonamide, N-(9H-Xanthen-9-yl)methanesulfonamide |

| Xanthene Ring | Use of substituted 9H-xanthen-9-ols | Analogs with substituents on the xanthene core, such as alkyl, aryl, or halo groups |

This systematic approach to analog synthesis is fundamental to modern drug discovery and allows for a thorough investigation of the SAR for this class of compounds.

Regioselective and Stereoselective Synthesis of Analogues

The synthesis of specific analogues of this compound with controlled regiochemistry and stereochemistry is crucial for structure-activity relationship (SAR) studies. This requires precise control over the introduction of functional groups onto both the xanthene and naphthalene scaffolds.

Regioselective Synthesis:

Regioselectivity in the functionalization of the aromatic rings of the xanthene and naphthalene moieties is typically governed by the directing effects of existing substituents and the choice of reagents and reaction conditions. For instance, electrophilic aromatic substitution reactions on the xanthene ring will be directed by the oxygen atom and any other substituents present. Similarly, the sulfonamide group on the naphthalene ring will direct incoming electrophiles.

Stereoselective Synthesis:

The introduction of chirality can be achieved by using chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For the synthesis of chiral derivatives of xanthones (CDXs), several strategies have been employed. nih.gov One approach involves the coupling of a chiral moiety to the xanthone scaffold. nih.gov Another strategy is the development of asymmetric reactions, such as the Claisen/Diels-Alder reaction cascade, to construct the chiral xanthene core. nih.gov

For this compound analogues, stereoselectivity can be introduced at the C9 position of the xanthene ring. This could be achieved by, for example, the asymmetric reduction of a corresponding xanthone precursor or through a stereoselective reaction of a chiral alcohol with a 9-halo-xanthene derivative.

| Strategy | Description | Potential Application to Analogues |

| Regioselective C-H Functionalization | Directing the substitution to a specific C-H bond on the aromatic rings. | Introduction of functional groups at specific positions of the xanthene or naphthalene rings to probe biological interactions. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer or diastereomer. | Enantioselective synthesis of analogues with a chiral center at the C9 position of the xanthene moiety. |

| Chiral Pool Synthesis | Starting from readily available chiral natural products to build the desired chiral molecule. | Incorporation of chiral fragments derived from natural sources into the final analogue structure. |

| Diastereoselective Reactions | Utilizing existing stereocenters in the molecule to control the stereochemistry of newly formed centers. | Synthesis of diastereomerically pure analogues when a chiral center is already present. |

Application of Multicomponent Reactions in Derivatization

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. MCRs are particularly valuable for creating libraries of structurally diverse compounds for drug discovery.

The Ugi four-component reaction (U-4CR) is a prominent MCR that can be adapted for the derivatization of this compound. rsc.orgrsc.orgnih.gov A hypothetical Ugi reaction for this purpose could involve the combination of a xanthydrol derivative (as the alcohol component, which can form an oxonium ion), 2-naphthalenesulfonamide (as the amine component), an aldehyde or ketone, and an isocyanide. This would lead to a diverse range of analogues with modifications at the nitrogen atom of the sulfonamide.

This approach offers significant advantages, including high atom economy, procedural simplicity, and the ability to generate a wide array of derivatives in a time-efficient manner. rsc.orgresearchgate.net The structural diversity can be readily achieved by varying each of the four components.

| Component | Example Reactants | Resulting Diversity in Analogue |

| Xanthene Component | 9H-Xanthen-9-ol, Substituted 9H-xanthen-9-ols | Modifications on the xanthene scaffold. |

| Sulfonamide Component | 2-Naphthalenesulfonamide | Core structure. |

| Aldehyde/Ketone | Formaldehyde, Acetaldehyde, Benzaldehyde, Acetone | Introduction of various substituents on the alpha-amino acyl moiety. |

| Isocyanide | tert-Butyl isocyanide, Cyclohexyl isocyanide, Benzyl isocyanide | Diverse N-alkyl or N-aryl groups on the amide functionality. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical processes involved. This can be achieved through the use of alternative solvents, energy sources, and catalytic systems for both the formation of the sulfonamide bond and the synthesis of the xanthene moiety.

Green Synthesis of Sulfonamides:

Traditional methods for sulfonamide synthesis often involve the use of hazardous reagents and volatile organic solvents. mdpi.com Green alternatives focus on milder and more environmentally benign conditions.

Alternative Solvents: Water has been successfully employed as a green solvent for the synthesis of sulfonamides, often in the presence of a base like sodium carbonate to act as an HCl scavenger. mdpi.comsci-hub.se Ethanol is another greener solvent option. sci-hub.se

Solvent-Free Conditions: Reactions can be performed under neat (solvent-free) conditions, which completely eliminates solvent waste. sci-hub.se This can be achieved by simply mixing the amine and sulfonyl chloride, sometimes with a solid base. sci-hub.se

Alternative Energy Sources: Ultrasound and microwave irradiation have been used to accelerate sulfonamide synthesis, often leading to shorter reaction times and higher yields. nih.govresearchgate.net

Eco-Friendly Catalysts: The use of heterogeneous catalysts that can be easily recovered and reused is a key aspect of green chemistry.

Green Synthesis of Xanthene Derivatives:

The synthesis of the xanthene part of the molecule can also be made more sustainable.

Ultrasound and Microwave-Assisted Synthesis: Similar to sulfonamide synthesis, ultrasound and microwaves can be used to promote the condensation reactions that form the xanthene ring system, often under solvent-free or aqueous conditions. nih.govresearchgate.net

Green Catalysts: A variety of eco-friendly catalysts have been reported for xanthene synthesis, including reusable solid acids like silica sulfuric acid and zeolites, as well as biodegradable catalysts. rsc.orgresearchgate.net

Multicomponent Reactions: As mentioned previously, MCRs are inherently green as they reduce the number of synthetic steps and purification procedures, thus minimizing waste. mdpi.com

| Green Chemistry Principle | Application in Sulfonamide Synthesis | Application in Xanthene Synthesis |

| Alternative Solvents | Use of water or ethanol. mdpi.comsci-hub.se | Reactions in water or deep eutectic solvents (DES). nih.gov |

| Solvent-Free Conditions | Neat reaction of amines and sulfonyl chlorides. sci-hub.se | Solid-state condensation reactions. mdpi.com |

| Alternative Energy | Ultrasound and microwave irradiation. nih.govresearchgate.net | Ultrasound and microwave-assisted cyclocondensations. nih.govresearchgate.net |

| Catalysis | Use of reusable catalysts. | Heterogeneous solid acid catalysts (e.g., supported on silica). researchgate.net |

| Atom Economy | One-pot multi-step syntheses. researchgate.net | Multicomponent reactions. |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization for Molecular Architecture Probing

Spectroscopic techniques are indispensable for elucidating the molecular framework of N-(9H-xanthen-9-yl)-2-naphthalenesulfonamide. Each method probes different aspects of the molecule's structure and electronic environment.

High-resolution NMR spectroscopy is a cornerstone for mapping the molecular structure of this compound in both solution and the solid state. While specific 2D and solid-state NMR data for the title compound are not widely published, the application of these techniques to analogous xanthene and sulfonamide structures provides a clear framework for its characterization.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning the proton (¹H) and carbon-¹³ (¹³C) signals of the xanthenyl and naphthalenesulfonyl moieties. For instance, in related xanthene derivatives, the methine proton at the 9-position typically appears as a distinct singlet, and its correlations in an HSQC spectrum would unambiguously identify the attached C9 carbon.

Solid-state NMR (ssNMR) provides critical insights into the compound's structure and polymorphism in the solid phase. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are essential for obtaining high-resolution spectra of solid samples, revealing information about molecular packing and conformation that is lost in solution. For complex sulfonamides, ssNMR can differentiate between crystalline and amorphous forms and identify different polymorphic states by detecting subtle changes in chemical shifts and relaxation times.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Xanthene-Based Structures

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Xanthene Aromatic Protons | 7.15 - 7.40 (m) | 112.0 - 159.2 |

| Naphthalene (B1677914) Aromatic Protons | 7.50 - 8.50 (m) | 122.0 - 135.0 |

| Xanthene C9-H | ~5.50 - 6.50 (s) | ~70.0 - 80.0 |

| Sulfonamide N-H | Variable (broad s) | N/A |

Note: Data are generalized from various xanthene and naphthalene-containing compounds and are for illustrative purposes.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by bands corresponding to the sulfonamide and the aromatic rings. Key expected absorptions include:

N-H Stretch: A band in the region of 3200-3300 cm⁻¹, indicative of the sulfonamide N-H group. Its position and shape can provide information on hydrogen bonding.

Aromatic C-H Stretch: Multiple sharp bands just above 3000 cm⁻¹.

S=O Stretches: Strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) typically appear in the ranges of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

C-O-C Stretch: The ether linkage in the xanthene ring is expected to show a strong absorption around 1200-1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, which often give strong Raman signals, would be prominent. The symmetric S=O stretch is also typically Raman active. Analysis of both IR and Raman spectra provides a more complete picture of the vibrational framework of the molecule. nih.govresearchgate.net

Table 2: Principal Vibrational Bands for this compound (Predicted)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| N-H (Sulfonamide) | Stretching | 3200-3300 | Medium |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium-Weak |

| S=O (Sulfonyl) | Asymmetric Stretching | 1330-1370 | Strong |

| S=O (Sulfonyl) | Symmetric Stretching | 1140-1180 | Strong |

| C-O-C (Xanthene Ether) | Asymmetric Stretching | 1200-1250 | Strong |

| C=C (Aromatic) | Ring Stretching | 1450-1600 | Medium-Strong |

High-resolution mass spectrometry (HRMS) is a powerful tool for the precise determination of the molecular weight and elemental composition of this compound. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap) can measure the mass-to-charge ratio (m/z) with very high accuracy.

This accuracy allows for the unambiguous determination of the molecular formula (C₂₃H₁₇NO₃S) by comparing the experimentally measured exact mass with the theoretically calculated mass. The high resolution also enables the analysis of the isotopic pattern of the molecular ion, which is influenced by the natural abundance of isotopes like ¹³C, ¹⁸O, and ³⁴S, further confirming the elemental composition. For related 9-(arylsulfonyl)-9H-xanthene derivatives, HRMS has been crucial in confirming their calculated molecular formulas.

Electronic spectroscopy provides insights into the electronic transitions and photophysical properties of the molecule.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to be characterized by strong absorptions in the ultraviolet region, arising from π→π* electronic transitions within the aromatic xanthene and naphthalene ring systems. amazonaws.com The conjugation between these chromophores will influence the position and intensity of the absorption maxima (λ_max). The solvent environment can also affect the spectrum, with polar solvents potentially causing shifts in the absorption bands.

Fluorescence Spectroscopy: Many xanthene derivatives are known to be fluorescent. rsc.org Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), the molecule may exhibit fluorescence emission at a longer wavelength. The fluorescence spectrum, quantum yield, and Stokes shift (the difference between the absorption and emission maxima) are important characteristics. These properties are sensitive to the molecular structure and environment, providing information about the excited state and potential interactions. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information on bond lengths, bond angles, and intermolecular interactions.

While a specific single-crystal X-ray structure of this compound is not publicly available, analysis of closely related xanthene derivatives provides a robust model for its expected solid-state conformation. For example, the crystal structure of lichexanthone (B95002) (1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one) reveals the planar nature of the fused ring system. researchgate.net

A single-crystal X-ray diffraction study of the title compound would reveal:

The precise conformation of the molecule, including the dihedral angles between the xanthene and naphthalene ring systems.

The geometry of the sulfonamide linkage.

The nature of intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the sulfonamide N-H group and potential π-π stacking between the aromatic rings.

These interactions are crucial for understanding the solid-state properties of the compound.

Table 3: Representative Crystallographic Data for a Xanthene Derivative

| Parameter | (E)-2-Methoxy-9-(2-methoxy-9H-xanthen-9-ylidene)-9H-xanthene |

| Formula | C₂₈H₂₀O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5699 (7) |

| b (Å) | 7.5200 (6) |

| c (Å) | 16.6101 (18) |

| β (°) | 102.682 (7) |

| Volume (ų) | 1044.33 (16) |

Source: Illustrative data from a related published crystal structure.

Analysis of Crystal Packing, Hydrogen Bonding, and Intermolecular Interactions

The crystal structure of sulfonamide-containing molecules is significantly influenced by a network of intermolecular interactions, with hydrogen bonds and π-π stacking forces playing a primary role in the molecular packing. nih.govresearchgate.net In the case of this compound, the presence of a sulfonamide group (-SO₂NH-) provides a hydrogen bond donor (N-H) and two hydrogen bond acceptors (the oxygen atoms of the sulfonyl group).

In the solid state, aromatic sulfonamides frequently form characteristic hydrogen-bonding patterns. acs.org These can include dimeric, zigzag, helical, or straight chain motifs, which are largely dictated by the nature of the substituents on the sulfonamide nitrogen and the aromatic rings. acs.orgnih.gov For this compound, it is anticipated that the N-H group will engage in hydrogen bonding with the sulfonyl oxygen of an adjacent molecule, leading to the formation of supramolecular chains or networks. nih.gov The specific pattern would be influenced by the steric bulk of the xanthen-9-yl and 2-naphthalenesulfonyl groups.

A summary of potential intermolecular interactions is presented in the table below.

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bonding | N-H (sulfonamide) | O=S (sulfonyl) | Formation of primary supramolecular synthons (e.g., chains, dimers) |

| π-π Stacking | Naphthalene ring, Xanthene ring | Naphthalene ring, Xanthene ring | Stabilization of the crystal lattice through aromatic interactions |

| C-H···O Interactions | C-H (aromatic/aliphatic) | O=S (sulfonyl), O (xanthene ether) | Secondary stabilization of the molecular packing |

| C-H···π Interactions | C-H (aromatic/aliphatic) | Naphthalene ring, Xanthene ring | Contribution to the overall cohesive energy of the crystal |

Conformational Analysis and Dynamic Behavior in Solution and Solid States

The conformational flexibility of this compound is primarily associated with rotations around the S-N and N-C bonds, as well as the puckering of the central ring of the xanthene moiety.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for probing the conformational dynamics of molecules in solution. auremn.org.brnih.gov Variable temperature NMR studies can be employed to investigate the rotational barriers around the S-N and N-C bonds. At lower temperatures, the rotation around these bonds may become slow on the NMR timescale, leading to the appearance of distinct signals for different conformers. As the temperature is increased, these signals may broaden and eventually coalesce, allowing for the determination of the energy barrier to rotation. mdpi.com For sulfonamides, the barrier to rotation around the S-N bond can be significant, influenced by the electronic and steric nature of the substituents. researchgate.net

In the solid state, X-ray crystallography provides a static picture of the molecule's conformation. researchgate.net Analysis of multiple crystallographic structures of related compounds can reveal preferred conformations and the influence of crystal packing forces on the molecular geometry.

The table below summarizes the key structural features related to molecular flexibility.

| Structural Feature | Description | Impact on Molecular Flexibility |

| S-N Bond Rotation | Rotation around the sulfur-nitrogen single bond. | Influences the relative orientation of the naphthalenesulfonyl and xanthen-9-yl moieties. |

| N-C Bond Rotation | Rotation around the nitrogen-carbon (xanthene) single bond. | Affects the positioning of the xanthene group relative to the sulfonamide linkage. |

| Xanthene Ring Pucker | Non-planar conformation of the central ring of the xanthene moiety. | Introduces flexibility to the tricyclic xanthene system and can influence the overall molecular shape. |

Theoretical and Computational Investigations of N 9h Xanthen 9 Yl 2 Naphthalenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of N-(9H-XANTHEN-9-YL)-2-NAPHTHALENESULFONAMIDE. These methods solve the Schrödinger equation, or approximations of it, to determine the distribution of electrons within the molecule, which in turn governs its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its favorable balance between accuracy and computational cost. DFT calculations are instrumental in optimizing the molecular geometry of this compound to its lowest energy conformation. From this optimized structure, a wealth of information can be derived, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional arrangement.

Furthermore, DFT provides a detailed picture of the molecule's electronic landscape. The molecular electrostatic potential (MEP) map, for instance, can be generated to visualize regions of positive and negative electrostatic potential, thereby identifying sites susceptible to electrophilic and nucleophilic attack. The distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also a key output of DFT calculations. The energies and spatial distributions of these frontier orbitals are critical for predicting the molecule's chemical reactivity and its behavior in charge-transfer processes.

Table 1: Calculated Ground State Properties of this compound using DFT (B3LYP/6-31G)*

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -1856.789 |

| Dipole Moment (Debye) | 3.45 |

| HOMO Energy (eV) | -6.21 |

| LUMO Energy (eV) | -1.89 |

Note: The data presented in this table is illustrative and based on typical values for similar organic molecules. Actual values would be obtained from specific DFT calculations.

For situations demanding higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, can be employed. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more precise energetic information. These high-level calculations are particularly valuable for refining the understanding of reaction mechanisms, transition states, and weak intermolecular interactions involving this compound.

Ab initio methods are also adept at predicting various spectroscopic properties with a high degree of accuracy. For example, they can be used to simulate infrared (IR) and Raman spectra by calculating vibrational frequencies, which can then be compared with experimental data to confirm the molecular structure. Similarly, predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra can be made, aiding in the interpretation of experimental spectroscopic results.

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding chemical reactivity. The HOMO, representing the ability to donate an electron, and the LUMO, representing the ability to accept an electron, are the key players in many chemical reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. rsc.org

From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released upon gaining an electron (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).

Chemical Softness (S): The reciprocal of hardness ( 1/η ).

Electrophilicity Index (ω): A measure of the electrophilic character ( χ²/2η ).

These descriptors provide a quantitative basis for predicting how the molecule will interact with other chemical species.

Table 2: Conceptual DFT Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.21 |

| Electron Affinity (A) | 1.89 |

| Electronegativity (χ) | 4.05 |

| Chemical Hardness (η) | 2.16 |

| Chemical Softness (S) | 0.46 |

Note: These values are derived from the illustrative HOMO and LUMO energies in Table 1.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Studies

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of this compound and its interactions with its environment.

This compound is a flexible molecule with several rotatable bonds. MD simulations can be used to explore the different conformations that the molecule can adopt in various solvent environments, such as water or organic solvents. mdpi.com By analyzing the simulation trajectory, one can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and biological activity. The root-mean-square deviation (RMSD) of atomic positions over time can be monitored to assess the stability of the molecule's conformation.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a target receptor, typically a protein. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity.

The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target protein and then scoring them based on their binding affinity. semanticscholar.org The results of a molecular docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. researchgate.net This information can be used to rationalize the observed biological activity of the compound and to guide the design of new derivatives with improved binding affinity and selectivity. For instance, docking studies could be performed to investigate the binding of this compound to the active site of a specific enzyme, providing insights into its potential as an enzyme inhibitor.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | TYR 84, LEU 121, PHE 256 |

| Hydrogen Bond Donors | N-H (sulfonamide) |

| Hydrogen Bond Acceptors | S=O (sulfonamide) |

Note: This data is hypothetical and serves to illustrate the type of information obtained from a molecular docking study.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies In Silico

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are foundational in modern drug discovery, providing insights into how a molecule's chemical structure influences its biological activity. wikipedia.org These computational techniques are instrumental in optimizing lead compounds and designing new molecules with enhanced potency and selectivity.

SAR studies on xanthene derivatives have revealed that this scaffold is a "privileged structure" in medicinal chemistry, associated with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net The biological activity is often finely tuned by the nature and position of substituents on the xanthene core. nih.gov

For instance, studies on novel xanthene sulfonamide derivatives have demonstrated that substitutions on the associated phenylsulfonamide or carboxamide moieties can lead to potent antimicrobial agents. nih.gov The introduction of specific groups can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. nih.gov

Table 1: Illustrative SAR Findings for Xanthene and Sulfonamide Derivatives

| Scaffold/Derivative | Substitution | Impact on Biological Activity | Reference |

| Xanthene Sulfonamide | Electron-withdrawing groups (e.g., -Cl, -NO2) on the sulfonamide phenyl ring | Increased antimicrobial activity against certain bacterial and fungal strains. | nih.gov |

| Xanthene Core | Hydroxyl groups | Potent antioxidant activity and inhibition of enzymes like collagenase and elastase. | researchgate.net |

| Naphthalenesulfonamide | Varies | Inhibition of calcineurin-NFAT signaling, crucial for immunomodulation. | nih.gov |

| 1,4-Naphthoquinone-based Sulfonamides | 6,7-dimethoxy groups | Potent antimalarial activity. | nih.gov |

These examples underscore the importance of systematic structural modifications to develop SAR models. For this compound, an SAR exploration would likely involve modifying both the xanthene and naphthalene (B1677914) rings to probe the key features required for a specific biological effect.

QSAR models translate the empirical observations of SAR into a mathematical relationship, correlating physicochemical or structural descriptors of molecules with their biological activity. wikipedia.org These models are powerful predictive tools in drug design.

For scaffolds related to the title compound, QSAR studies have been successfully applied. For example, 2D-QSAR and Hologram QSAR (HQSAR) analyses were performed on N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide analogues to understand their inhibition of calcineurin-NFAT signaling. nih.gov The resulting models showed high predictive power (r² > 0.900) and indicated that inhibitory activity was dependent on electronic properties like electron affinity and dipole moment. nih.gov

Similarly, a QSAR study on novel 1,4-naphthoquinone-based sulfonamides revealed important chemical features governing their anticancer and antimalarial activities, leading to the in silico design of new, more potent analogues. nih.gov

Table 2: Representative QSAR Model Parameters for Naphthalenesulfonamide Analogs

| QSAR Model Type | Biological Activity | Key Descriptors | Statistical Significance (R²cv) | Reference |

| 2D-QSAR | Inhibition of calcineurin-NFAT signaling | Electronic affinity, Dipole moment | > 0.900 | nih.gov |

| HQSAR | Inhibition of calcineurin-NFAT signaling | Structural distinctions (atomic fragments) | > 0.900 | nih.gov |

| Various | Anticancer and Antimalarial | Physicochemical and structural features | 0.5647 - 0.9317 | nih.gov |

A QSAR study on this compound and its derivatives would involve calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods to build a predictive model for a specific biological endpoint.

A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. researchgate.net These models are extensively used in virtual screening to identify novel compounds from large chemical databases that are likely to be active. researchgate.netmdpi.com

The sulfonamide group is a well-established pharmacophore, known to be a key feature in various enzyme inhibitors, including carbonic anhydrase inhibitors. researchgate.net Pharmacophore models have been developed for various classes of sulfonamide-containing ligands. For instance, a five-featured pharmacophore model was generated for sulfonamide chalcone (B49325) derivatives that inhibit α-glucosidase, a target in diabetes treatment. nih.gov Another model for sulfonamide-based ligands targeting the 5-HT₇ receptor identified three hydrogen bond acceptor regions and two hydrophobic/aromatic regions as crucial for activity. nih.gov

Table 3: Example Pharmacophore Features for Sulfonamide-Containing Ligands

| Compound Class | Target | Key Pharmacophore Features | Reference |

| Sulfonamide Chalcones | α-Glucosidase | 5 features including hydrophobic and hydrogen bonding interactions. | nih.gov |

| Arylsulfonamides | 5-HT₇ Receptor | 3 Hydrogen Bond Acceptors (HBA), 2 Hydrophobic/Aromatic (HYD/AR), 1 Hydrogen Bond Donor (HBD). | nih.gov |

| General VEGFR-2 Inhibitors | VEGFR-2 | Heteroaromatic moiety, spacer group, pharmacophore group, hydrophobic tail. | acs.org |

Given these precedents, a pharmacophore model for a target of this compound would likely incorporate features from both the bulky, hydrophobic xanthene and naphthalene groups, as well as the hydrogen-bonding capabilities of the sulfonamide linker. Such a model would be a valuable tool for virtual screening campaigns to discover new lead compounds with a similar mechanism of action.

Computational Prediction of Spectroscopic Parameters and Spectroscopic Data Interpretation

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), have become indispensable for predicting and interpreting the spectroscopic properties of molecules. nih.govmdpi.com These methods allow for the calculation of NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis), which can aid in structure elucidation and the understanding of molecular properties. semanticscholar.orgnih.gov

The prediction of NMR spectra, for example, often employs the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. semanticscholar.orguncw.edu Studies on complex organic molecules, including N-aryl sulfonamides, have shown good agreement between theoretically calculated and experimentally observed ¹H and ¹³C NMR chemical shifts. nih.gov

Similarly, DFT calculations can accurately predict vibrational spectra. nih.govspectroscopyonline.com By calculating the harmonic vibrational frequencies, a theoretical IR or Raman spectrum can be generated. This is often compared with the experimental spectrum to aid in the assignment of vibrational modes. For complex structures like xanthene derivatives, DFT calculations can provide a precise interpretation of the molecule's vibrational behavior. semanticscholar.org

Table 4: Illustrative Comparison of Experimental vs. DFT-Calculated Spectroscopic Data for a Related Sulfonamide Compound

| Spectroscopic Parameter | Experimental Value | Calculated Value (DFT Method) | Reference |

| ¹H NMR Chemical Shift (aliphatic C-H) | 3.20-3.24 ppm | 3.11-3.65 ppm | nih.gov |

| ¹³C NMR Chemical Shift (aliphatic C) | 27.49 ppm | 31.88 ppm | nih.gov |

| IR Vibrational Frequency (N-H stretch) | 3291 cm⁻¹ | 3496 cm⁻¹ | nih.gov |

| IR Vibrational Frequency (C-S stretch) | 735-777 cm⁻¹ | 742 cm⁻¹ | nih.gov |

For this compound, DFT calculations could provide a predicted ¹H and ¹³C NMR spectrum, which would be invaluable for confirming its synthesis and for structural characterization. Furthermore, a calculated vibrational spectrum could help in assigning the complex array of peaks expected from its IR spectrum, corresponding to the stretching and bending modes of the xanthene, naphthalene, and sulfonamide functional groups.

Biological and Biochemical Investigations: Mechanistic Focus

In Vitro Evaluation of Biological Activity Mechanisms

In vitro assays are crucial for elucidating the mechanisms through which a compound exerts its biological effects. For molecules with structures similar to N-(9H-xanthen-9-yl)-2-naphthalenesulfonamide, these studies have focused on enzyme inhibition, receptor binding, and the modulation of key cellular pathways.

While specific kinetic data for this compound is not extensively documented, the broader classes of sulfonamides and xanthones are known enzyme inhibitors. For instance, sulfonamides are a well-established class of carbonic anhydrase inhibitors. nih.govwaocp.orgnih.gov These enzymes play a role in pH regulation and have been implicated in various disease states. nih.govnih.gov

Furthermore, certain xanthone (B1684191) derivatives have demonstrated inhibitory activity against enzymes involved in the degradation of the extracellular matrix. For example, 1,2-dihydroxy-9H-xanthen-9-one has been reported to inhibit collagenase, elastase, and hyaluronidase, enzymes that break down collagen, elastin, and hyaluronic acid, respectively. nih.govnih.gov This suggests a potential for xanthone-based compounds to play a role in conditions characterized by tissue degradation.

Currently, there is a lack of specific receptor binding and ligand affinity data for this compound in the public domain. Such studies would be essential to determine if the compound directly interacts with specific cellular receptors to initiate a signaling cascade.

Research on related compounds provides insights into the potential cellular effects of this compound.

Antiproliferative Activity: Studies on N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, which are structurally similar, have shown antiproliferative activity against various cancer cell lines, including breast cancer and neuroblastoma cell lines. thermofisher.comnih.gov For instance, certain derivatives exhibited significant cytotoxicity, with some compounds showing higher activity than the standard anticancer drug doxorubicin (B1662922) against specific cell lines. thermofisher.comnih.gov The mechanism of this antiproliferative effect is an area of active investigation.

Nrf2 Activation and Oxidative Stress Response: The xanthone scaffold is known to be associated with the activation of the Nrf2 pathway, a key regulator of cellular antioxidant responses. mdpi.comresearchgate.net Activation of Nrf2 is a therapeutic strategy in diseases characterized by oxidative stress and inflammation. mdpi.com Natural and synthetic xanthone derivatives have been shown to counteract oxidative stress in human macrophages by modulating the Nrf2 pathway. researchgate.net

Inflammation: The xanthone nucleus is also linked to anti-inflammatory effects. mdpi.comresearchgate.net Compounds with this scaffold can modulate various pro-inflammatory and anti-inflammatory cytokines. mdpi.com For example, 1,2-dihydroxy-9H-xanthen-9-one demonstrated anti-inflammatory properties by inhibiting the synthesis of pro-inflammatory mediators like interleukin-6 (IL-6) and prostaglandin (B15479496) E2 (PGE2) in human macrophages. nih.govnih.gov

Table 1: Antiproliferative Activity of Representative N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

| 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide | MDA-MB-231 (Breast Cancer) | Data not specified |

| 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide | T-47D (Breast Cancer) | Data not specified |

| 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide | SK-N-MC (Neuroblastoma) | Data not specified |

| Pentafluoro derivative 5a | CCRF-CEM (Leukemia) | Higher than doxorubicin |

| Pentafluoro derivative 6a | MDA-MB-468 (Breast Cancer) | Higher than doxorubicin |

Data derived from studies on structurally related compounds. thermofisher.comnih.gov

There is currently no specific information available regarding gene expression profiling or proteomic analysis of cells treated with this compound. These techniques would be valuable in identifying the broader cellular changes induced by the compound and in pinpointing the pathways it affects.

Molecular Target Identification and Validation Approaches

Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action.

Affinity-based probes and pull-down assays are powerful techniques for identifying protein-protein interactions and discovering the binding partners of a small molecule. In a typical pull-down assay, a "bait" protein (or a small molecule immobilized on a resin) is used to capture its interacting partners ("prey") from a cell lysate. While these methods have not yet been specifically applied to this compound, they represent a logical next step in elucidating its molecular targets. The development of an affinity probe based on the this compound structure would enable researchers to perform pull-down experiments and identify its direct binding partners within the proteome.

Genetic Manipulation and Knockout Studies for Target Deconvolution

The precise molecular target of this compound is not extensively defined in publicly available literature. However, the process of identifying the specific protein or pathway through which a compound exerts its effects, known as target deconvolution, is a critical step in modern drug discovery. nih.gov Phenotypic screens may identify a compound's activity, but subsequent genetic manipulation techniques are often required to validate its direct molecular target. nih.gov

Methodologies such as CRISPR-Cas9-mediated gene knockout or RNA interference (RNAi) are powerful tools for this purpose. In a typical workflow, a library of cells, each with a specific gene knocked out or silenced, would be treated with the compound. If cells lacking a particular gene show resistance to the compound's effects, it strongly suggests that the protein encoded by that gene is the direct target or a critical component of the target pathway. To date, specific studies employing these genetic manipulation techniques to deconvolute the target of this compound have not been reported in peer-reviewed literature.

Proteomics and Metabolomics for Pathway Elucidation

"Omics" technologies provide a global view of cellular changes in response to a chemical probe, offering powerful clues for pathway elucidation. Proteomics can identify changes in protein expression or post-translational modifications, while metabolomics analyzes the comprehensive profile of small-molecule metabolites in a biological system. nih.gov

For a compound like this compound, a proteomics approach might involve treating cells with the compound and using mass spectrometry to compare the proteome of treated cells to untreated controls. This could reveal upregulation or downregulation of specific pathways. Similarly, metabolomics could identify metabolic bottlenecks or shifts, pointing towards the enzymatic pathways affected by the compound. For instance, studies on other xanthene derivatives have successfully used metabolomics to identify novel natural products and understand their biosynthetic pathways. pnas.org The application of these specific proteomic and metabolomic investigations to elucidate the pathways modulated by this compound is not yet documented.

Structure-Based Design Principles Applied to Derivatives of this compound

Rational Design for Enhanced Potency and Selectivity

Rational, structure-based drug design is a key strategy for optimizing a lead compound. This approach relies on a high-resolution structure of the target protein to guide the synthesis of derivatives with improved potency and selectivity. For scaffolds like naphthalene-sulfonamide, this strategy has been successfully applied. For example, researchers have used X-ray crystallography to identify the binding mode of naphthalene-1-sulfonamide (B86908) derivatives to fatty acid binding protein 4 (FABP4), allowing for the rational design of potent and selective inhibitors. researchgate.netnih.gov

This design process often involves:

Identifying Key Interactions: Analyzing the binding pocket to determine which amino acid residues form crucial hydrogen bonds, hydrophobic interactions, or salt bridges with the ligand.

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogs with systematic modifications to different parts of the molecule (the xanthene, naphthalene (B1677914), or sulfonamide moieties) and measuring their activity. This helps to understand which functional groups are essential for binding and which can be modified to enhance properties. nih.govresearchgate.net

Computational Modeling: Using molecular docking to predict how newly designed derivatives will bind to the target, prioritizing the synthesis of the most promising candidates. nih.gov

While these principles are broadly applicable, specific SAR studies focused on derivatives of this compound have not been published.

In Vitro Investigation of Compound Bioavailability and Metabolism in Model Systems

Metabolic Stability in Liver Microsomal and Hepatocyte Systems

Assessing the metabolic stability of a new chemical entity is a fundamental step in early-stage drug discovery, as it helps predict in vivo hepatic clearance. researchgate.net The primary model systems for these in vitro assays are liver microsomes and hepatocytes. springernature.com

Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum, which contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. pharmaron.com Microsomal stability assays are cost-effective and amenable to high-throughput screening. semanticscholar.org

Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), offering a more comprehensive picture of metabolic fate than microsomes alone. semanticscholar.org

In a typical metabolic stability assay, the compound is incubated with either microsomes (supplemented with cofactors like NADPH) or hepatocytes in suspension. The concentration of the parent compound is measured over time using LC-MS/MS. From this data, key parameters are calculated: the half-life (t½) and the intrinsic clearance (CLint). springernature.compharmaron.com

While specific experimental data for this compound is not available, related naphthalene-sulfonamide derivatives have demonstrated favorable metabolic stability in liver microsome assays. researchgate.netnih.gov Below is an illustrative table representing typical data obtained from such an experiment.

| System | Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Liver Microsomes | Human | > 60 | < 10 |

| Liver Microsomes | Rat | 45 | 25 |

| Hepatocytes | Human | > 90 | < 8 |

| Hepatocytes | Rat | 65 | 20 |

Permeability Studies Across Model Cell Monolayers (e.g., Caco-2, MDCK)

Extensive searches of scientific literature and bioactivity databases did not yield specific data on the permeability of this compound across Caco-2 or MDCK cell monolayers. Consequently, no data tables or detailed research findings on its apparent permeability (Papp) or efflux ratios in these model systems can be provided at this time.

While the use of Caco-2 and MDCK cell lines is a standard in vitro method to assess the potential for intestinal absorption and interaction with efflux transporters of novel chemical entities, it appears that this compound has not been characterized in this manner in publicly available research.

Applications of N 9h Xanthen 9 Yl 2 Naphthalenesulfonamide in Diverse Fields

Applications in Catalysis

The structural features of N-(9H-XANTHEN-9-YL)-2-NAPHTHALENESULFONAMIDE lend themselves to potential applications in both organometallic and organocatalysis.

The nitrogen atom of the sulfonamide group and the oxygen atom of the xanthene ether linkage could potentially act as coordination sites for metal centers. The rigid xanthene backbone provides a well-defined steric environment, which is a crucial feature in the design of chiral ligands for asymmetric catalysis. By introducing chirality into the molecule, for instance, through substitution on the xanthene or naphthalene (B1677914) rings, it could be developed into a bidentate ligand for transition metals. Such ligands are instrumental in enantioselective reactions, where the formation of one enantiomer of a chiral product is favored over the other.

Table 1: Potential Asymmetric Catalytic Applications for Chiral Derivatives

| Catalytic Reaction | Metal Center | Potential Outcome |

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Enantiomerically enriched alcohols, amines |

| Asymmetric Allylic Alkylation | Palladium | Chiral allylic compounds |

| Asymmetric Heck Reaction | Palladium | Chiral substituted alkenes |

In the absence of a metal, the sulfonamide group of this compound could participate in hydrogen bonding interactions, making it a potential organocatalyst. The acidic proton on the sulfonamide nitrogen can act as a hydrogen bond donor, activating electrophiles in various organic reactions. The bulky xanthene and naphthalene groups would provide a specific steric environment that could influence the stereochemical outcome of these reactions.

Applications in Materials Science and Photophysics

The inherent photophysical properties of the xanthene and naphthalene moieties make this compound a promising candidate for applications in materials science, particularly in the development of functional materials with specific optical and electronic properties.

Xanthene derivatives are renowned for their strong fluorescence and high quantum yields. The naphthalene group can further modulate these photophysical properties. It is plausible that this compound could exhibit interesting fluorescence behavior, making it a candidate for the development of fluorescent probes and sensors. The sulfonamide group can act as a recognition site for specific analytes, such as metal ions or anions. Upon binding of an analyte, a change in the fluorescence intensity or wavelength (a "turn-on" or "turn-off" response) could be observed, allowing for the detection and quantification of the target species. A related compound, N,3,4-Trimethyl-N-(9H-xanthen-9-yl)benzene-1-sulfonamide, has been investigated for its potential as a fluorescent probe.

Table 2: Potential Sensing Applications

| Target Analyte | Potential Sensing Mechanism | Observed Change |

| Metal Cations (e.g., Cu²⁺, Zn²⁺) | Chelation with sulfonamide and xanthene oxygen | Fluorescence quenching or enhancement |

| Anions (e.g., F⁻, CN⁻) | Hydrogen bonding with sulfonamide proton | Ratiometric shift in fluorescence emission |

| pH | Protonation/deprotonation of the sulfonamide | Change in fluorescence intensity |

The conjugated π-systems of the xanthene and naphthalene rings suggest that this compound could possess semiconductor properties. This opens up the possibility of its use in organic light-emitting diodes (OLEDs). Depending on its charge transport characteristics, it could potentially function as an emissive material, a host material, or a charge-transporting layer within an OLED device. The large, rigid structure may also contribute to good thermal stability and morphological stability in thin films, which are desirable properties for OLED materials.

The planar and aromatic nature of both the xanthene and naphthalene units can promote non-covalent interactions such as π-π stacking and van der Waals forces. These interactions can drive the self-assembly of the molecules into ordered supramolecular structures in solution or in the solid state. The sulfonamide group can also participate in hydrogen bonding, further directing the assembly process. The formation of such self-assembled systems could lead to materials with interesting properties, such as gels, liquid crystals, or nanomaterials with specific morphologies and functions.

Applications in Analytical Chemistry

There is no available research to support the use of this compound as a chromatographic separation enhancer.

There is no available research to support the use of this compound as a derivatizing agent for enhanced detection in spectroscopy.

Future Perspectives and Emerging Research Directions for N 9h Xanthen 9 Yl 2 Naphthalenesulfonamide

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-(9H-XANTHEN-9-YL)-2-NAPHTHALENESULFONAMIDE is foundational to its study and application. While conventional methods provide a basis for its preparation, the future necessitates the adoption of greener and more efficient synthetic strategies.

Conventional synthesis would likely involve the reaction of 9-amino-9H-xanthene with 2-naphthalenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. While effective, this method may involve the use of hazardous solvents and produce significant waste.

Emerging research is focusing on sustainable alternatives that offer higher yields, shorter reaction times, and milder conditions. unito.itnih.gov Ultrasound-assisted synthesis, for instance, has been successfully employed for the creation of various xanthene derivatives, leveraging acoustic cavitation to enhance reaction rates. unito.itbas.bgaip.org Similarly, microwave-assisted organic synthesis (MAOS) presents a powerful tool for accelerating the synthesis of sulfonamides, often leading to improved yields and purity. organic-chemistry.orgscirp.orgacs.orgnih.gov

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, is another promising avenue. rsc.org This technique is inherently environmentally friendly and can lead to the formation of novel crystalline phases. The development of a one-pot, multicomponent reaction for the synthesis of xanthene derivatives under solvent-free conditions further underscores the trend towards sustainable chemistry. mdpi.com

The table below compares potential synthetic methodologies for this compound, highlighting the advantages of modern techniques over conventional approaches.

| Methodology | Principle | Potential Advantages | Potential Challenges |

| Conventional Synthesis | Reaction of an amine with a sulfonyl chloride in a suitable solvent with a base. | Well-established and understood. | Use of hazardous solvents, longer reaction times, and potential for side reactions. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to rapidly heat the reaction mixture. | Significantly reduced reaction times, higher yields, and improved purity. organic-chemistry.orgscirp.orgacs.org | Requires specialized microwave equipment. |

| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to induce acoustic cavitation and enhance reactivity. | Increased reaction rates, higher yields, and milder reaction conditions. unito.itbas.bg | Scale-up can be challenging. |

| Mechanochemical Synthesis | Grinding or milling of solid reactants to induce chemical reactions. | Solvent-free, environmentally friendly, and can produce unique polymorphs. rsc.org | Reaction monitoring can be difficult. |

| Catalytic Green Synthesis | Use of eco-friendly catalysts, such as nano-Ru/Fe3O4 or sulfonated fructose, in green solvents like water or ethanol (B145695). acs.orgjournaljpri.com | High selectivity, catalyst reusability, and minimal waste generation. acs.orgjournaljpri.com | Catalyst development and optimization may be required. |

Future research will likely focus on optimizing these sustainable methods for the specific synthesis of this compound, aiming for a process that is not only efficient but also aligns with the principles of green chemistry. rsc.orgsci-hub.seresearchgate.net

Integration of Advanced Computational Methods for Predictive Modeling

The integration of computational chemistry is set to revolutionize the study of molecules like this compound. Molecular docking, a key computational technique, can predict the binding affinity and orientation of this molecule within the active sites of various biological targets. This predictive power can guide the rational design of more potent and selective derivatives.

For instance, molecular docking studies on similar sulfonamide derivatives have been instrumental in identifying potential anticancer therapeutics by predicting their interaction with targets like epidermal growth factor receptor (EGFR) tyrosine kinase. scirp.orgnih.gov By applying these methods to this compound, researchers can screen a wide array of potential protein targets, thereby identifying promising therapeutic avenues.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of this compound and its analogues with their biological activities. This can lead to the development of predictive models that can forecast the efficacy of novel, unsynthesized derivatives, thus streamlining the drug discovery process.

Exploration of New Molecular Targets and Biological Pathways

The hybrid nature of this compound, combining a xanthene scaffold with a sulfonamide group, suggests a broad potential for biological activity. Xanthene derivatives are known for a wide spectrum of pharmacological effects, including antiparasitic, antibacterial, and cytotoxic activities. unito.itnih.gov Sulfonamides are a well-established class of therapeutic agents with diverse applications. nih.gov

Future research will focus on identifying the specific molecular targets and biological pathways modulated by this compound. Based on the activities of related compounds, potential areas of investigation include:

Anticancer Activity: The antiproliferative effects of similar xanthene-sulfonamide hybrids against various cancer cell lines suggest that this compound could be a promising candidate for anticancer drug development. nih.gov Investigations into its effects on cell cycle progression, apoptosis, and specific signaling pathways implicated in cancer will be crucial.

Enzyme Inhibition: Sulfonamides are known inhibitors of various enzymes, including carbonic anhydrases. Exploring the inhibitory potential of this compound against a panel of enzymes could reveal novel therapeutic applications.

Antimicrobial Properties: Given the known antimicrobial activity of both xanthenes and sulfonamides, evaluating the efficacy of this hybrid compound against a range of bacterial and fungal pathogens is a logical next step.

Interdisciplinary Research Integrating this compound with Nanotechnology

The convergence of nanotechnology with medicinal chemistry opens up exciting possibilities for enhancing the therapeutic potential of this compound. The encapsulation of this compound within nanoparticles, such as liposomes or polymeric micelles, could improve its solubility, bioavailability, and targeted delivery to specific tissues or cells.

Furthermore, the development of nanosuspensions or nanoemulsions could enhance the compound's dissolution rate and oral absorption. The unique photophysical properties of the xanthene moiety could also be exploited in the design of theranostic nanoparticles, which combine therapeutic and diagnostic functionalities. For instance, nanoparticles loaded with this compound could be engineered to have imaging capabilities, allowing for the simultaneous monitoring of drug delivery and therapeutic response.

Unexplored Applications in Chemical Biology and Advanced Materials

Beyond its potential therapeutic applications, the unique structure of this compound lends itself to exploration in other scientific domains.

In the field of chemical biology , the fluorescent properties of the xanthene core could be harnessed to develop molecular probes for bioimaging. By conjugating this compound to specific biomolecules, it could be used to visualize and study cellular processes with high spatial and temporal resolution.

In the realm of advanced materials , the rigid, planar structure of the xanthene and naphthalene (B1677914) components suggests potential applications in the development of organic light-emitting diodes (OLEDs) or other organic electronic devices. The sulfonamide group can also participate in hydrogen bonding, which could be utilized in the design of self-assembling materials and supramolecular structures.

Challenges and Opportunities in the Field of Sulfonamide-Xanthene Hybrid Chemistry

The exploration of sulfonamide-xanthene hybrids, including this compound, is not without its challenges. A key hurdle is the often-limited solubility of these aromatic-rich compounds in aqueous media, which can impact their biological activity and formulation. Overcoming this challenge through chemical modification or advanced formulation strategies presents a significant opportunity.

Furthermore, ensuring the selectivity of these compounds for their intended biological targets while minimizing off-target effects is paramount for their development as therapeutic agents. This requires a deep understanding of their structure-activity relationships and mechanism of action.

Despite these challenges, the opportunities in this field are vast. The modular nature of the sulfonamide-xanthene scaffold allows for the facile synthesis of a diverse library of analogues, each with potentially unique biological and material properties. The continued development of innovative synthetic methodologies and the integration of computational and nanotechnological approaches will undoubtedly accelerate the journey of this compound and related compounds from laboratory curiosities to impactful scientific tools and therapeutic agents.

Q & A

Q. What are the common synthetic routes for N-(9H-Xanthen-9-yl)-2-naphthalenesulfonamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves:

Xanthene Core Formation : Condensation of resorcinol with phthalic anhydride under acidic conditions (e.g., H₂SO₄) to yield the tricyclic xanthene backbone .

Sulfonamide Functionalization : Reaction of the xanthene intermediate with 2-naphthalenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group.

Q. Optimization Strategies :

- Temperature : Maintain 90–100°C during condensation to ensure complete cyclization .

- Solvent Selection : Use polar aprotic solvents (e.g., dichloromethane) for sulfonylation to enhance reaction kinetics .

- Catalysts : Acidic catalysts (e.g., p-toluenesulfonic acid) improve yields in xanthene core synthesis .

Q. Table 1: Synthetic Route Comparison

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Xanthene core formation | Resorcinol, phthalic anhydride, H₂SO₄, 100°C | 70–85 | |

| Sulfonylation | 2-Naphthalenesulfonyl chloride, Et₃N, DCM | 60–75 |

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:

- X-ray Crystallography : Resolve atomic coordinates using SHELX software for refinement . For example, 9-Methoxy-9-(2-methoxyphenyl)-9H-xanthene derivatives were analyzed via APEX2 and SAINT-Plus for data collection .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., aromatic protons at δ 6.8–8.2 ppm, sulfonamide NH at δ 5.5–6.0 ppm) .

- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What basic biological activities have been reported for this compound, and what assays are used?

Methodological Answer:

- Fluorescent Probing : Utilize fluorescence spectroscopy (λₑₓ = 350 nm, λₑₘ = 450 nm) to study DNA intercalation, leveraging the xanthene core’s aromaticity .

- Enzyme Inhibition : Conduct enzyme kinetics assays (e.g., topoisomerase II inhibition via gel electrophoresis) to evaluate therapeutic potential .

- Cellular Studies : Use MTT assays to assess cytotoxicity in cancer cell lines (e.g., HeLa) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for sulfonamide derivatives?

Methodological Answer:

- Multi-Technique Validation : Cross-validate NMR data with X-ray crystallography (e.g., SHELXL refinement ). For example, ambiguous NOESY correlations can be resolved via crystallographic hydrogen bonding networks .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₃H₁₇NO₃S) to rule out isomeric impurities .

Q. Table 2: Analytical Techniques for Data Validation

| Technique | Application | Reference |

|---|---|---|

| X-ray Crystallography | Definitive structural assignment | |

| 2D NMR (COSY, HSQC) | Elucidate proton-carbon connectivity | |

| HRMS | Verify molecular formula |

Q. What computational strategies complement experimental studies of sulfonamide-receptor interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding affinities with targets (e.g., voltage-sensitive sodium channels) . For example, AH7614 (a related xanthene sulfonamide) showed β2-adrenergic receptor modulation via docking and BRET assays .

- MD Simulations : Simulate ligand-receptor dynamics (e.g., GROMACS) over 100 ns to assess stability of interactions .

Q. How can enantioselective synthesis of xanthene sulfonamides be optimized?

Methodological Answer:

- Organocatalysis : Employ chiral catalysts (e.g., proline derivatives) in asymmetric SN1 reactions. For example, 2-(9H-xanthen-9-yl)propanal was synthesized with 74% yield and >90% ee using organocatalysts .

- Chiral HPLC : Separate enantiomers using Chiralpak columns (e.g., AD-H) with hexane/isopropanol mobile phases .

Q. Key Parameters :

- Catalyst Loading : 5–10 mol% for optimal enantioselectivity .

- Solvent : Use toluene for improved stereochemical control .

Data Contradiction Example :

If NMR suggests a planar xanthene core but X-ray shows puckering, reconcile via:

Temperature-dependent NMR to assess conformational flexibility.

DFT calculations to model energy barriers between conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.